N-Isopropyl Noratropine-d7 N-Isopropyl Noratropine-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0198877
InChI:
SMILES:
Molecular Formula: C₁₉H₂₀D₇NO₃
Molecular Weight: 324.47

N-Isopropyl Noratropine-d7

CAS No.:

Cat. No.: VC0198877

Molecular Formula: C₁₉H₂₀D₇NO₃

Molecular Weight: 324.47

* For research use only. Not for human or veterinary use.

N-Isopropyl Noratropine-d7 -

Specification

Molecular Formula C₁₉H₂₀D₇NO₃
Molecular Weight 324.47

Introduction

Chemical Structure and Properties

N-Isopropyl Noratropine-d7 is a deuterated analog of N-Isopropyl Noratropine, containing seven deuterium atoms in place of hydrogen atoms. This strategic substitution maintains the compound's chemical behavior while allowing for differentiation in analytical procedures.

Molecular Composition

The compound has the following key identifiers:

  • Molecular Formula: C19D7H20NO3

  • Molecular Weight: 324.466 g/mol

  • IUPAC Name: [(1R,5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

Structural Characteristics

The compound features a tropane alkaloid skeleton modified with seven deuterium atoms on the isopropyl group attached to the nitrogen atom of the tropane ring system. The structural composition can be represented through the following notation:

  • SMILES: [2H]C([2H])([2H])C([2H])(N1[C@@H]2CC[C@H]1CC@HOC(=O)C(CO)c3ccccc3)C([2H])([2H])[2H]

  • InChI: InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17+,18?/i1D3,2D3,13D

The structure represents a modified form of the parent compound where all seven hydrogen atoms in the isopropyl group have been replaced with deuterium atoms.

Synthesis and Production

N-Isopropyl Noratropine-d7 is synthesized through specialized deuteration processes that selectively replace hydrogen atoms with deuterium in the isopropyl group of the parent molecule.

Synthesis Pathway

The synthesis typically involves deuteration of N-Isopropyl Noratropine, though specific synthetic routes are proprietary and vary between manufacturers. The process must ensure high isotopic purity, with deuterium specifically incorporated at the desired positions.

SupplierProduct CodeFormatQuantity Options
Toronto Research ChemicalsTRC-I872682Neat25 mg
LGC StandardsTRC-I872682NeatVarious
Dove Research & Analytics LaboratoryDA-I104-hSolidNot specified

The compound is classified as a controlled product by some suppliers, indicating potential regulatory requirements for its purchase and handling .

Applications in Research and Analysis

N-Isopropyl Noratropine-d7 serves several important functions in pharmaceutical research and analytical chemistry.

Reference Standard

The primary application of N-Isopropyl Noratropine-d7 is as a reference standard in analytical chemistry, particularly in the analysis of pharmaceutical compounds related to tropane alkaloids .

Intermediate in Labeled Compound Production

This compound functions as "an intermediate in the production of labelled Ipratropium," making it valuable in the development of deuterated pharmaceutical compounds for research purposes .

Mass Spectrometry Applications

Like other deuterated compounds, N-Isopropyl Noratropine-d7 is particularly useful in mass spectrometry-based analyses. The mass difference between the deuterated compound and its non-deuterated counterpart allows for accurate quantification and detection in complex matrices.

Pharmacokinetic Studies

Deuterated compounds like N-Isopropyl Noratropine-d7 are instrumental in pharmacokinetic studies, as they can be used to track the metabolism and distribution of related compounds within biological systems.

Relationship to Parent Compound

Understanding the relationship between N-Isopropyl Noratropine-d7 and its non-deuterated parent compound provides context for its applications.

Comparison with N-Isopropyl Noratropine

N-Isopropyl Noratropine (the non-deuterated version) is characterized as:

  • A synthetic drug used to treat glaucoma

  • A derivative of noratropine with anticholinergic properties

  • A compound that inhibits the action of acetylcholine at muscarinic receptors

The deuterated analog maintains these structural characteristics while incorporating seven deuterium atoms in the isopropyl group.

Connection to Ipratropium Bromide

N-Isopropyl Noratropine-d7 is related to ipratropium bromide, a medication used for treating respiratory conditions:

  • Ipratropium bromide is an anticholinergic bronchodilator used for COPD and asthma

  • Studies have examined the deposition patterns of ipratropium bromide in the lungs

  • N-Isopropyl Noratropine can be considered a structural precursor to ipratropium bromide

Analytical Methods

Several analytical techniques are particularly relevant to the detection and analysis of N-Isopropyl Noratropine-d7.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is commonly employed for the analysis of deuterated compounds:

  • Enables separation and identification of compounds based on their mass-to-charge ratios

  • Particularly valuable for distinguishing between deuterated and non-deuterated forms

  • Can be used to quantify the compound in various matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation:

  • Deuterium atoms produce distinct signals compared to hydrogen

  • Helps verify the positions of deuterium incorporation

  • Useful for determining isotopic purity

Chemical Category and Classification

N-Isopropyl Noratropine-d7 falls into several chemical classifications that inform its handling and applications.

Stable Isotope Labeled Compound

As a deuterated compound, it is classified as a stable isotope-labeled substance, a category of compounds widely used in analytical chemistry and metabolic studies .

Pharmaceutical Standard

The compound is categorized as a pharmaceutical standard, indicating its role in quality control and analytical procedures in pharmaceutical development .

Regulatory Status

Some suppliers classify N-Isopropyl Noratropine-d7 as a controlled product, suggesting regulatory oversight in its distribution and use . This classification may require additional documentation and handling procedures.

Research Limitations and Future Directions

Despite its utility, there are notable gaps in the published literature regarding N-Isopropyl Noratropine-d7.

Current Research Limitations

The available literature on N-Isopropyl Noratropine-d7 specifically is limited:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator